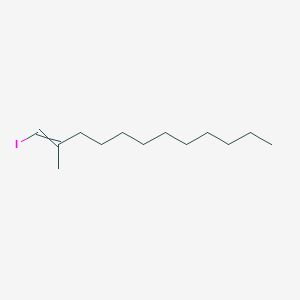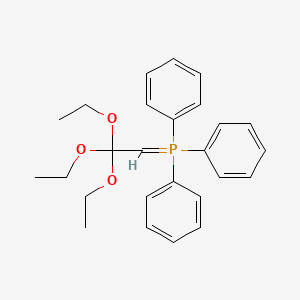![molecular formula C24H14Cl2N2O4S2 B14331477 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride CAS No. 103410-06-6](/img/structure/B14331477.png)
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenanthroline core substituted with chlorosulfonyl and benzenesulfonyl chloride groups. Its chemical properties make it a valuable reagent in organic synthesis and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the chlorosulfonation of phenanthroline derivatives followed by further functionalization with benzenesulfonyl chloride. The reaction conditions often require the use of chlorosulfonic acid and phosphorus oxychloride as reagents, with the reactions being carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and bases. The reactions are typically carried out under mild to moderate conditions, often in the presence of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that alter their function . This reactivity is harnessed in various applications, from organic synthesis to biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane: This compound shares the chlorosulfonylphenyl group but differs in its overall structure and applications.
Benzenesulfonyl chloride: A simpler compound that is often used as a reagent in organic synthesis.
Uniqueness
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride is unique due to its phenanthroline core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective modification of target molecules .
Eigenschaften
CAS-Nummer |
103410-06-6 |
|---|---|
Molekularformel |
C24H14Cl2N2O4S2 |
Molekulargewicht |
529.4 g/mol |
IUPAC-Name |
2-[7-(2-chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride |
InChI |
InChI=1S/C24H14Cl2N2O4S2/c25-33(29,30)21-7-3-1-5-17(21)15-11-13-27-23-19(15)9-10-20-16(12-14-28-24(20)23)18-6-2-4-8-22(18)34(26,31)32/h1-14H |
InChI-Schlüssel |
ULUFQFSUQLGIOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
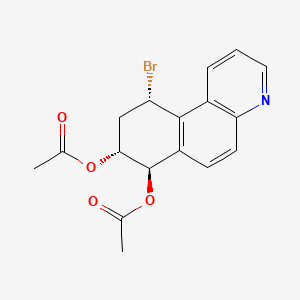
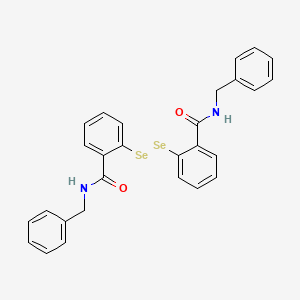
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
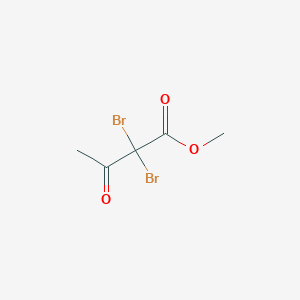
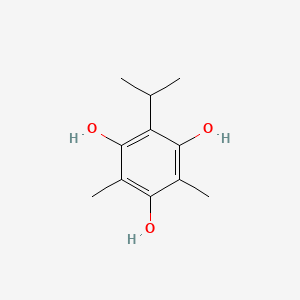
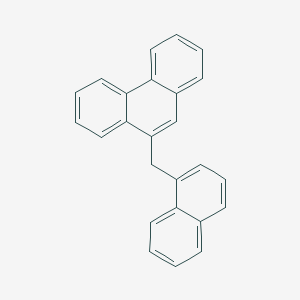
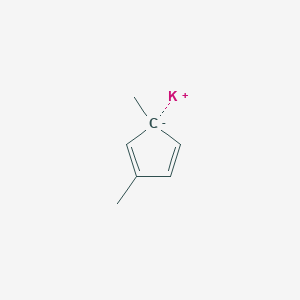
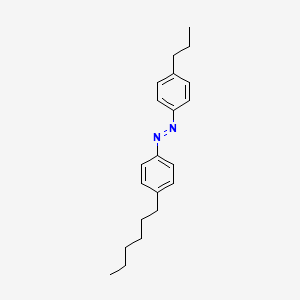
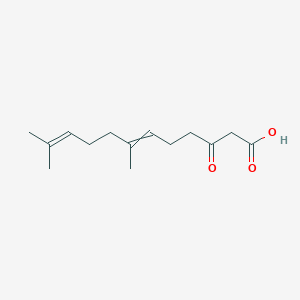

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
